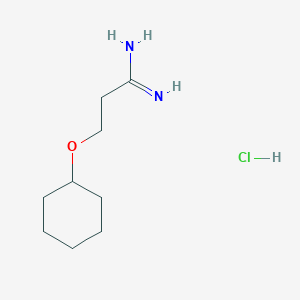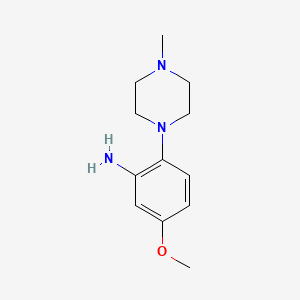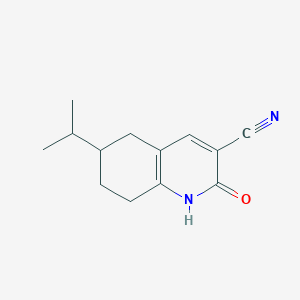
3-(Cyclohexyloxy)propanimidamide hydrochloride
Vue d'ensemble
Description
3-(Cyclohexyloxy)propanimidamide hydrochloride, abbreviated as CHP, is a cyclic imidamide derivative that is frequently used as a reagent in organic synthesis. It is an important intermediate in the production of a wide range of compounds and is also used in the synthesis of a variety of pharmaceutical drugs. It has been used in the synthesis of novel compounds for drug discovery and development.
Applications De Recherche Scientifique
Catalytic Applications
- Iron(III) complexes supported by a trianionic planar tetradentate ligand are used for the hydroxylation of cyclohexane, showcasing a high turnover number and product selectivity for alcohol. This catalytic system demonstrates potential for the hydroxylation of substrates with primary C-H bonds and gaseous alkanes such as butane, propane, and ethane (Morimoto et al., 2021).
Organic Synthesis
- Palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids with arylhydrazines or their hydrochlorides leads to the synthesis of 2-anilinohydroisoindoline-1,3-diones. This synthesis pathway represents a method in organic chemistry to produce complex molecular structures (Yoon & Cho, 2015).
Atmospheric Chemistry
- The derivatization agent O-tert-butylhydroxylamine hydrochloride (TBOX) is utilized to investigate carbonyl reaction products from terpinolene ozonolysis, highlighting the advantages of smaller molecular weight derivatization agents for detecting multi-carbonyl compounds in atmospheric studies (Ham et al., 2015).
Corrosion Inhibition and Surfactant Applications
- Studies on 2-cyclohexenylcyclohexanone indicate its potential as a corrosion inhibitor for carbon steel in hydrochloric acid solutions and as a surfactant at solution–air interfaces. The research suggests that the Langmuir adsorption of the inhibitor occurs at both solution–air and solution–steel interfaces (Ostapenko et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclohexyloxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h8H,1-7H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFMCLBRCOJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)propanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)



![Dimethoxypillar[5]arene](/img/structure/B1463440.png)


amine hydrochloride](/img/structure/B1463444.png)
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)

![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)
![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)
